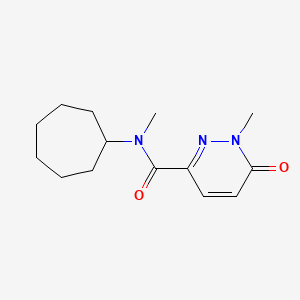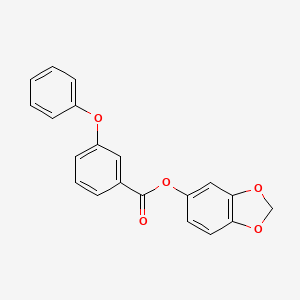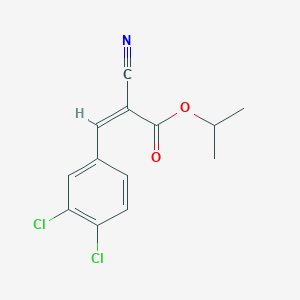
1-acetyl-N-cycloheptyl-N-methylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-N-cycloheptyl-N-methylpiperidine-4-carboxamide, commonly known as ACHEMP, is a synthetic compound that belongs to the family of piperidine derivatives. It is a potent and selective inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine (ACh) in the central and peripheral nervous systems. ACHEMP has been widely studied for its potential application in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Wirkmechanismus
ACHEMP works by binding to the active site of 1-acetyl-N-cycloheptyl-N-methylpiperidine-4-carboxamide, thereby preventing the breakdown of ACh. This leads to an increase in the concentration of ACh in the synaptic cleft, which enhances cholinergic neurotransmission and improves cognitive function. In addition, ACHEMP also has a high affinity for butyrylcholinesterase (BuChE), another enzyme that breaks down ACh, which further enhances its therapeutic potential.
Biochemical and Physiological Effects:
ACHEMP has been shown to have several biochemical and physiological effects, including increased ACh concentration, improved cognitive function, and reduced oxidative stress and inflammation in the brain. In addition, ACHEMP has also been shown to enhance synaptic plasticity, which is critical for learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ACHEMP is its high selectivity for 1-acetyl-N-cycloheptyl-N-methylpiperidine-4-carboxamide and BuChE, which reduces the risk of side effects. In addition, ACHEMP has a long half-life, which allows for once-daily dosing. However, one of the limitations of ACHEMP is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on ACHEMP, including:
1. Development of novel synthesis methods to improve the yield and purity of ACHEMP.
2. Investigation of the neuroprotective effects of ACHEMP in animal models of neurodegenerative diseases.
3. Evaluation of the safety and efficacy of ACHEMP in clinical trials for the treatment of Alzheimer's disease and other neurodegenerative disorders.
4. Development of prodrugs or analogs of ACHEMP with improved pharmacokinetic properties and efficacy.
5. Investigation of the potential use of ACHEMP in combination with other drugs for the treatment of neurodegenerative diseases.
In conclusion, ACHEMP is a promising compound with potential application in the treatment of Alzheimer's disease and other neurodegenerative disorders. Further research is needed to fully understand its mechanism of action and therapeutic potential.
Synthesemethoden
The synthesis of ACHEMP involves several steps, starting from the reaction of cycloheptanone with methylamine to form N-cycloheptylmethylketimine. This intermediate is then reacted with acetic anhydride to yield N-acetyl-N-cycloheptylmethylketimine. The final step involves the reduction of N-acetyl-N-cycloheptylmethylketimine with sodium borohydride to produce ACHEMP. The overall yield of this synthesis method is around 50%.
Wissenschaftliche Forschungsanwendungen
ACHEMP has been extensively studied for its potential application in the treatment of Alzheimer's disease, which is characterized by a progressive decline in cognitive function due to the degeneration of cholinergic neurons in the brain. 1-acetyl-N-cycloheptyl-N-methylpiperidine-4-carboxamide inhibitors such as ACHEMP can increase the concentration of ACh in the brain, thereby improving cognitive function. In addition, ACHEMP has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
1-acetyl-N-cycloheptyl-N-methylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-13(19)18-11-9-14(10-12-18)16(20)17(2)15-7-5-3-4-6-8-15/h14-15H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSSWOLTSLEYTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N(C)C2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclopropyl-2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B7504913.png)



![2-cyclopentyl-1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B7504955.png)
![4-methyl-N-(oxolan-2-ylmethyl)-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraene-6-carboxamide](/img/structure/B7504957.png)


![1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-methoxyethanone](/img/structure/B7504984.png)
![2-[[4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B7504991.png)
![2-[Cyclopentyl(methyl)amino]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7504995.png)
![2-[Cyclopentyl(methyl)amino]-1-piperidin-1-ylethanone](/img/structure/B7505000.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetamide](/img/structure/B7505001.png)